6-Amino-1,3-dimethyl-2(1H)-quinoxalinone
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Overview
Description
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 1st and 3rd positions on the quinoxalinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent and acetic anhydride. The reaction mixture is cooled to 6-8°C and stirred uniformly. After the reaction is complete, the product is purified through vacuum distillation to obtain 1,3-dimethylcyanoacetylurea, which is then further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve reaction yield, purity, and efficiency while minimizing the generation of pollutants and avoiding the use of toxic substances .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxalinone derivatives.
Substitution: The amino group at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicine: Research has indicated its potential use in the development of new antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: A structurally similar compound with potential antiviral and anticancer properties.
1,3-Dimethyl-6-aminouracil: Another related compound used in the synthesis of pyrimidine derivatives.
Uniqueness
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-amino-1,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,11H2,1-2H3 |
InChI Key |
JRAFXAPYTMIORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)N(C1=O)C |
Origin of Product |
United States |
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